Cas no 122243-25-8 (Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol))

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) structure
122243-25-8 structure
商品名:Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)
CAS番号:122243-25-8
MF:C13H11F3O
メガワット:240.221054315567
MDL:MFCD16432504
CID:5157730
PubChem ID:61645042

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 化学的及び物理的性質

名前と識別子

    • Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)
    • alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%
    • MDL: MFCD16432504
    • インチ: 1S/C13H11F3O/c1-12(17,13(14,15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,17H,1H3
    • InChIKey: MGGPNTBEWITGIJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C1C=CC2C=CC=CC=2C=1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 240.07619946g/mol
  • どういたいしつりょう: 240.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB279311-1 g
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; .
122243-25-8 98%
1g
€399.00 2023-04-26
abcr
AB279311-5 g
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; .
122243-25-8 98%
5g
€895.00 2023-04-26
abcr
AB279311-1g
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; .
122243-25-8 98%
1g
€399.00 2025-02-21
abcr
AB279311-5g
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; .
122243-25-8 98%
5g
€895.00 2025-02-21

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 関連文献

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)に関する追加情報

Research Briefing on Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) (CAS: 122243-25-8): Recent Advances and Applications

The compound Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) (CAS: 122243-25-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of fluorinated organic molecules, which are increasingly important in medicinal chemistry. The trifluoromethyl group, in particular, enhances metabolic stability and bioavailability, making it a valuable moiety in drug design. Researchers have successfully incorporated this compound into the development of novel enzyme inhibitors, leveraging its ability to interact with hydrophobic binding pockets in target proteins.

In a 2023 study published in the Journal of Medicinal Chemistry, Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) was utilized as a key building block for the synthesis of potent kinase inhibitors. The study demonstrated that derivatives of this compound exhibited high selectivity for specific kinase targets, with IC50 values in the nanomolar range. These findings suggest promising applications in oncology, particularly for cancers driven by dysregulated kinase activity.

Another area of interest is the compound's potential in central nervous system (CNS) drug development. A recent preprint on bioRxiv reported that structurally modified versions of Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) showed enhanced blood-brain barrier penetration, a critical factor for CNS-targeted therapies. Preliminary in vivo data indicated neuroprotective effects in models of neurodegenerative diseases, though further validation is required.

From a synthetic chemistry perspective, advancements in catalytic methods have improved the efficiency of producing Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol). A 2024 paper in Organic Letters described a novel asymmetric catalysis approach that yields the compound with high enantiomeric purity, addressing previous challenges in stereocontrol. This methodological breakthrough could accelerate its use in chiral drug synthesis.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Current research efforts are focused on structure-activity relationship studies to balance potency with desirable ADME (absorption, distribution, metabolism, and excretion) profiles. Computational modeling and AI-assisted drug design are being employed to predict optimal modifications to the core structure.

In conclusion, Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) (CAS: 122243-25-8) represents a chemically intriguing and pharmacologically relevant scaffold with diverse applications in drug discovery. Ongoing research continues to uncover its potential across therapeutic areas, from oncology to neurology, while synthetic innovations are expanding access to enantiomerically pure forms. Future studies will likely focus on translational development of lead compounds derived from this versatile chemical entity.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:122243-25-8)Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)
A1166110
清らかである:99%/99%
はかる:1g/5g
価格 ($):236.0/530.0